
(R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride, also known as R-TFMPP-HCl, is a compound used in scientific research and laboratory experiments. It is a synthetic analog of the neurotransmitter dopamine and is used to study the effects of dopamine on the body. R-TFMPP-HCl is used in a variety of experiments, including those related to the pharmacology and biochemistry of the central nervous system.
Aplicaciones Científicas De Investigación
Hydrophilic Interaction Chromatography (HILIC)
Stationary and Mobile Phases in Hydrophilic Interaction Chromatography A Review
- HILIC is a valuable alternative for the separation of polar, weakly acidic, or basic samples. It is characterized by normal-phase chromatography on polar columns in aqueous-organic mobile phases rich in organic solvents. This method enhances ionization in the electrospray ion source of a mass spectrometer, making it increasingly popular for the separation of peptides, proteins, drugs, metabolites, and various natural compounds. The review discusses recent advances in the development of HILIC phase separation systems, focusing on the properties of stationary phases and the effects of mobile phase, sample structure, and temperature on separation, which could be relevant for the analysis of compounds like (R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride (Jandera, 2011).
Pharmacological Activity of Related Compounds
Neurobiology of Phencyclidine (Sernyl), A Drug with An Unusual Spectrum of Pharmacological Activity - While focusing on phencyclidine, a compound with a different core structure but similar interest in the context of neurological effects, this study reviews the pharmacology and complex effects dependent on dose and species. It suggests areas of interest for compounds with central nervous system activity, potentially applicable to (R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride research (Domino, 1964).
Biological Activities and Applications
Essential Oils from Neotropical Piper Species and Their Biological Activities - Although focusing on Piper species, this study provides insight into the extraction, chemical composition, and biological potential of natural compounds, which could be relevant for exploring natural sources or derivatives of (R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride. The reported antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic activities against various cell lines offer a perspective on the potential biological applications of structurally related compounds (da Silva et al., 2017).
Antimicrobial and Environmental Impact
Occurrence and Toxicity of Antimicrobial Triclosan and By-Products in the Environment - This review on triclosan, an antimicrobial agent, discusses its occurrence, toxicity, degradation in the environment, and the risk of emergence of resistant bacteria. While triclosan is structurally different from (R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride, the environmental impact and considerations regarding antimicrobial resistance could be analogous for research on the environmental fate and microbial interactions of various chemical compounds (Bedoux et al., 2012).
Propiedades
IUPAC Name |
(2R)-2-[2-(trifluoromethyl)phenyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-6-2-1-5-9(10)11-7-3-4-8-16-11;/h1-2,5-6,11,16H,3-4,7-8H2;1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVVWIDMOJBRLN-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=CC=C2C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((benzyloxy)methyl)piperidin-1-yl)ethanone](/img/structure/B2648437.png)

![2-(diethylamino)-3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648439.png)
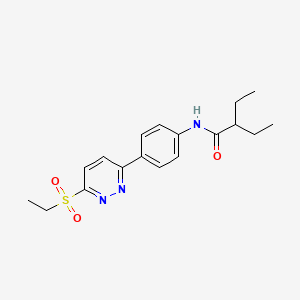
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid tert-butyl ester](/img/structure/B2648442.png)


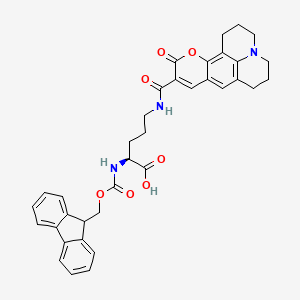
![3-bromo-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2648448.png)
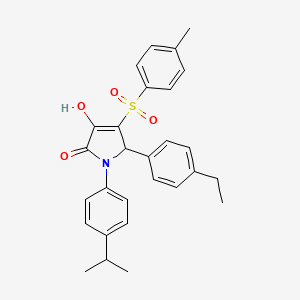
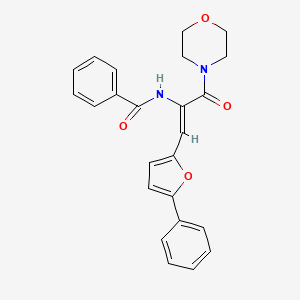
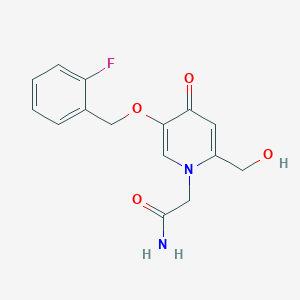
![N-[(5-Fluoro-1-hydroxy-2,3-dihydroinden-1-yl)methyl]prop-2-enamide](/img/structure/B2648459.png)
![ethyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2648460.png)